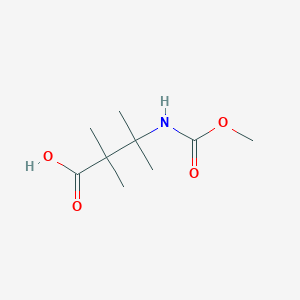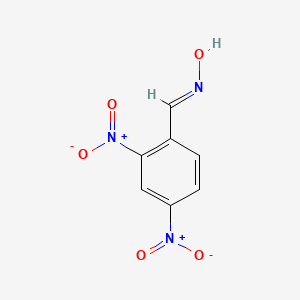
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride
Descripción general
Descripción
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride is a chemical compound with immense potential for scientific research. It is a derivative of Oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is based on the oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The oxazole ring is flanked by two phenyl groups and has a 2-(methylamino)ethyl group attached .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, similar to 4H-1,2,4-triazole derivatives, has potential applications in corrosion inhibition. For instance, triazole derivatives like 3,5-diphenyl-4H-1,2,4-triazole have been used to prevent corrosion and dissolution of mild steel in hydrochloric acid solutions, showing high inhibitive efficiency due to their molecular structure and substituents (Bentiss et al., 2007).
Synthesis of Macrolides
Oxazoles, including 4,5-diphenyloxazoles, are important in the synthesis of macrolides. They act as masked forms of activated carboxylic acids and are involved in the formation of triamides on reaction with singlet oxygen. This property is used in synthesizing complex molecules like recifeiolide and curvularin (Wasserman et al., 1981).
Study of Photo-Oxidation Reactions
The compound and its derivatives play a significant role in studying photo-oxidation reactions. Oxazole's unique physicochemical properties make it a subject of research in heterocycle chemistry. Studies involving oxazole derivatives with singlet oxygen are crucial in understanding these photo-oxidation processes (Zeinali et al., 2020).
Antimicrobial Activities
Some 1,2,4-triazole derivatives, which share a structural similarity with 4,5-diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, have been synthesized and found to possess antimicrobial activities. The structural features of these compounds contribute to their effectiveness against various microorganisms (Bektaş et al., 2010).
Catalytic Applications
Compounds like 4,5-diphenyl-2-oxazolenonanoic acid, which are structurally related to 4,5-diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, have been identified as catalysts in reactions such as the inhibition of ADP-induced aggregation of human platelets. The variation in the heterocyclic moiety and the phenyl rings of these compounds can significantly affect their catalytic activity (Meanwell et al., 1992).
Trypanocidal Activity
Oxazole derivatives, including 2,5-diphenyloxazoles, have shown inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. These compounds' specific structural features, such as hydroxy and O-methyl groups, contribute to their trypanocidal efficacy (Banzragchgarav et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGDLWXRSVUGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954783 | |
| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride | |
CAS RN |
33161-91-0 | |
| Record name | Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)

![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)





![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)
![2-[(E)-(2-Hydroxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B1655133.png)

![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)

